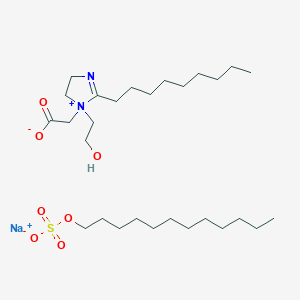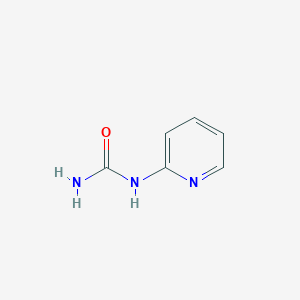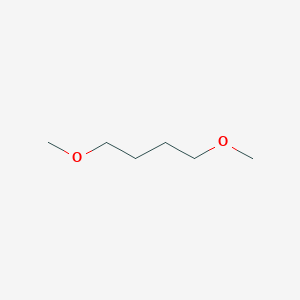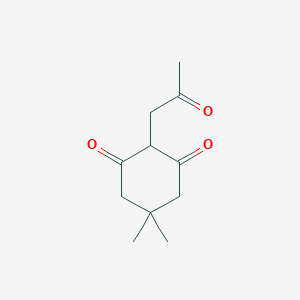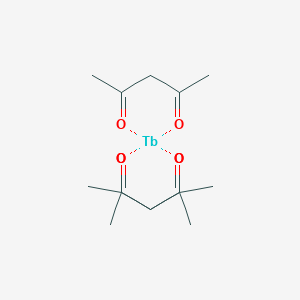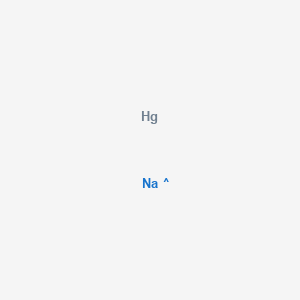
钠汞齐
描述
Sodium amalgam, commonly denoted as Na(Hg), is an alloy of mercury and sodium . The term amalgam is used for alloys, intermetallic compounds, and solutions involving mercury as a major component . Sodium amalgams are often used in reactions as strong reducing agents with better handling properties compared to solid sodium .
Synthesis Analysis
Sodium amalgam may be prepared in the laboratory by dissolving sodium metal in mercury . This process is exothermic, i.e., it releases heat, and is famously dangerous for generating sparks . The process causes localized boiling of the mercury and for this reason, the formation is usually conducted in a fume hood and often performed using air-free techniques, such as synthesis under anhydrous liquid paraffin .Molecular Structure Analysis
No particular formula is assigned to “sodium amalgam”. Na5Hg8 and Na3Hg are well-defined compounds . In sodium amalgams, the Hg-Hg distances are expanded to around 5 Å vs. about 3 Å for mercury itself . Usually, amalgams are classified on the weight percent of sodium .Chemical Reactions Analysis
Sodium amalgams are often used in reactions as strong reducing agents with better handling properties compared to solid sodium . They are less dangerously reactive toward water and in fact, are often used as an aqueous suspension .Physical And Chemical Properties Analysis
Amalgams with 2% Na are solids at room temperature, whereas some more dilute amalgams remain liquid . Sodium amalgam is less dangerously reactive toward water and is often used as an aqueous suspension .科学研究应用
Preparation of Ferrofluids
Sodium amalgam is used in the preparation of mercury-based ferrofluids. These ferrofluids are prepared by using sodium amalgam to reduce iron into mercury while agitating mechanically and magnetically by an ordinary magnetic stirrer . The field dependence of the room-temperature magnetization is measured and used to determine the particle size distribution and its aging behavior .
Chlor-Alkali Process
Sodium amalgam plays a crucial role in the chlor-alkali process. In the mercury cell, the chlorine evolution reaction (CER) on the anode is coupled with the formation reaction of sodium amalgam on the liquid mercury cathode . Then, the sodium amalgam is separated and used in the second cell to produce sodium hydroxide (NaOH) via the anodic reaction of Na-ion release .
Synthesis of Gold Nanoparticles
Sodium amalgam is used in the synthesis of gold nanoparticles. When a small amount of freshly prepared sodium borohydride (NaBH4) solution is added, the gold nanoparticles only slightly agglomerate .
Dental Amalgam
Sodium amalgam is used in dental science as a large amalgam restoration. Such a restoration may function adequately for 5 to 6 years .
作用机制
Sodium amalgam, also known as sodium mercury amalgam, is an alloy of mercury and sodium. It is often used in reactions as a strong reducing agent due to its better handling properties compared to solid sodium .
Target of Action
The primary target of sodium amalgam is the reactant in a reduction reaction. Sodium amalgam acts as a reducing agent, donating electrons to other substances in a chemical reaction .
Mode of Action
Sodium amalgam interacts with its targets by donating electrons, thereby reducing the target substance. This electron donation results in the conversion of the target substance to a reduced state .
Biochemical Pathways
Sodium amalgam is often used in organic chemistry for the reduction of aromatic ketones to hydrols . It is also used in the Emde degradation , a process that involves the reduction of nitroalkanes to primary amines.
Result of Action
The result of sodium amalgam’s action is the reduction of the target substance. For example, in the reduction of aromatic ketones, the ketone is converted to a hydrol .
Action Environment
The efficacy and stability of sodium amalgam can be influenced by environmental factors. For instance, it is less dangerously reactive toward water and is often used as an aqueous suspension . The formation of sodium amalgam is exothermic and can be dangerous, causing localized boiling of mercury . Therefore, its synthesis is usually conducted in a fume hood and often performed using air-free techniques .
安全和危害
未来方向
属性
IUPAC Name |
mercury;sodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGFBOZCAJSGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na].[Hg] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HgNa | |
| Record name | sodium amalgam | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_amalgam | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12333-31-2 | |
| Record name | Mercury, compd. with sodium (2:5) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12333-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10431583 | |
| Record name | Sodium amalgam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium amalgam | |
CAS RN |
11110-52-4 | |
| Record name | Sodium amalgam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11110-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium amalgam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium mercury amalgam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





